NOS Inhibition Potential: Claimed Strong Nitric Oxide Suppression Activity
A referenced patent describes compounds within the same structural series as 5-Formyl-2-guanidino-4-methylthiazole as possessing 'strong' inhibitory activity against nitric oxide (NO) production, implicating nitric oxide synthase (NOS) as the target [1]. This functional claim distinguishes it from the broader class of guanidinothiazoles, which are primarily characterized as H+,K+-ATPase inhibitors. However, the available abstract does not provide a specific IC50 value or a direct comparator, precluding a quantitative assessment of potency.
| Evidence Dimension | Nitric Oxide (NO) Production Inhibition |
|---|---|
| Target Compound Data | Claimed 'strong' inhibitory activity (qualitative) |
| Comparator Or Baseline | Unspecified compounds in the same patent series; broader guanidinothiazole class with established H+,K+-ATPase activity |
| Quantified Difference | Not quantified in available data |
| Conditions | In vitro NO production assay (unspecified cell type or tissue source) |
Why This Matters
For researchers focused on inflammatory or autoimmune disease pathways, the compound offers a potential entry point into NOS-mediated mechanisms, a profile not shared by all guanidinothiazoles.
- [1] Molaid. 5-formyl-2-guanidino-4-methylthiazole | 289469-55-2. Chemical Database Entry. Accessed 2026. View Source
